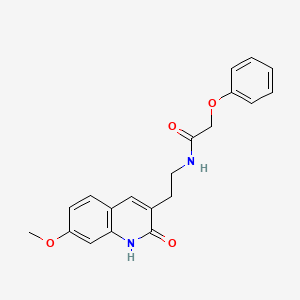![molecular formula C12H11N5S B2970976 2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole CAS No. 2415487-66-8](/img/structure/B2970976.png)
2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has unique properties that make it a promising candidate for the development of new drugs, pesticides, and materials. In
科学的研究の応用
2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against a wide range of bacteria and fungi.
In agriculture, this compound has shown potential as a pesticide, with studies demonstrating its ability to control pests such as aphids and whiteflies. Furthermore, it has been investigated for its potential use as a herbicide, with studies showing its effectiveness against a range of weeds.
In material science, this compound has been studied for its potential use in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its unique properties, such as high electron mobility and good solubility, make it a promising candidate for the development of new materials.
作用機序
The exact mechanism of action of 2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is not fully understood, but studies have suggested that it works by inhibiting specific enzymes or proteins in cancer cells, bacteria, or pests. For example, in cancer cells, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In bacteria, it has been shown to inhibit the activity of bacterial topoisomerases, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects depending on the application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In bacteria, it has been shown to disrupt DNA replication and cell division, leading to cell death. In pests, it has been shown to interfere with the nervous system, leading to paralysis and death.
実験室実験の利点と制限
One of the main advantages of 2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole for lab experiments is its high potency and specificity. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, its specificity for certain enzymes or proteins makes it a useful tool for studying specific biochemical pathways or processes.
However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can have toxic effects on cells and organisms at high concentrations, which can limit its use in certain applications. Additionally, its complex synthesis method can make it difficult to produce in large quantities, which can also limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole. One potential direction is the development of new drugs or pesticides based on this compound. With its unique properties and potential applications, there is significant potential for the development of new and effective treatments for cancer, bacterial infections, and pest control.
Another potential direction is the investigation of its potential use in material science. With its high electron mobility and good solubility, there is potential for the development of new materials for use in organic electronic devices.
Finally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound. By gaining a better understanding of how it works and its potential risks, researchers can develop safer and more effective applications for this compound.
合成法
The synthesis of 2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole can be achieved through a multistep process. The first step involves the synthesis of 2-aminobenzothiazole, which is then reacted with a triazole derivative to form the desired product. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
特性
IUPAC Name |
2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-2-4-11-10(3-1)15-12(18-11)16-7-9(8-16)17-13-5-6-14-17/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDPFQBJPWJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2970899.png)
![7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2970900.png)
![7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2970903.png)



![2-methoxy-5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2970911.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)
![N-[(4-Chlorophenyl)methyl]-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2970914.png)
